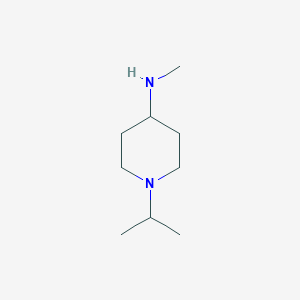
N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-Dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide often involves multi-step reactions utilizing starting materials such as nitro acetophenone, which is subsequently processed through reduction, acetylation, and condensation reactions to achieve the desired product with high yield and purity. These processes are optimized for efficiency, safety, and scalability (Fenga, 2007).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their planarity and the presence of multiple functional groups that contribute to their biological activity. Crystallographic studies provide insights into their conformation, intermolecular hydrogen bonds, and potential for interaction with biological targets. For instance, the study of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides highlights the significance of indole substituents and alkanoic chain length in enhancing antiallergic potency (Menciu et al., 1999).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including amidification, which is crucial for the synthesis of specific derivatives with enhanced biological activities. Molecular docking and synthesis studies suggest that modifications, such as the introduction of an alkylurea moiety, can significantly influence their pharmacological profile, including anticancer effects and PI3K inhibition (Wang et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and ionic conductivity, are critical for the application of these compounds, especially in designing drug formulations. For example, the incorporation of poly(ethylene glycol) dimethyl ether improves the thermal stability and ionic conductivity of electrolytes, which is beneficial for Li/S cells (Shin & Cairns, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards enzymes like acetylcholinesterase and butyrylcholinesterase, highlight the therapeutic potential of these compounds. The synthesis of N-substituted derivatives has shown promising activity against these enzymes, indicating their utility in treating diseases associated with cholinesterase imbalance (Khalid et al., 2014).
Applications De Recherche Scientifique
Metabolism Studies
- Biotransformation in Humans : A study identified the metabolites of a structurally similar compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1), in human urine. The principal metabolic transformations involved hydroxylation of the pyrrolidine ring and phenyl ring, followed by various processes such as oxidative C-N cleavage and sulphate conjugation (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
Pharmacological Activities
- Antiallergic Potential : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar in structure to the compound , demonstrated significant antiallergic properties. These compounds were synthesized and evaluated for their effectiveness against allergic reactions (Menciu et al., 1999).
Antibacterial Applications
- Antibacterial Potentials : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole, which were evaluated for their antibacterial capabilities. These compounds showed moderate activity against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Cognitive Function Enhancement
- Learning and Memory Improvement in Rats : Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide on learning and memory were observed in rats. The compound improved memory in various models of amnesia, suggesting its potential in cognitive enhancement (Sakurai et al., 1989).
Other Applications
- Fingerprint Detection : Certain derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were explored for their application in fingerprint detection. These compounds exhibited promising results in latent fingerprint analysis, indicating their utility in forensic science (Khan et al., 2019).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17-8-7-10-20(18(17)2)25-23(28)16-32(30,31)22-14-27(21-11-4-3-9-19(21)22)15-24(29)26-12-5-6-13-26/h3-4,7-11,14H,5-6,12-13,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJMDCJLQTPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)




![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)